molecular formula C21H23N3O3 B14980457 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

Cat. No.: B14980457
M. Wt: 365.4 g/mol
InChI Key: ZRHWBZSPTNXACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, an oxadiazole ring, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of 5-methyl-2-(propan-2-yl)phenol using an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine derivatives and carboxylic acids to form the 1,2,4-oxadiazole ring through cyclization reactions.

    Amidation: Finally, the oxadiazole intermediate is coupled with a suitable amine to form the propanamide moiety, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy and oxadiazole derivatives.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The propanamide moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid: Similar structure but lacks the oxadiazole ring and propanamide moiety.

    5-methyl-2-(propan-2-yl)phenol: Contains the phenoxy group but lacks the oxadiazole and propanamide functionalities.

    N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide: Contains the oxadiazole and propanamide moieties but lacks the phenoxy group.

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide is unique due to its combination of phenoxy, oxadiazole, and propanamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C21H23N3O3/c1-13(2)17-11-10-14(3)12-18(17)26-15(4)19(25)22-21-23-20(27-24-21)16-8-6-5-7-9-16/h5-13,15H,1-4H3,(H,22,24,25)

InChI Key

ZRHWBZSPTNXACW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.